molecular formula C17H12N4O4S B2937318 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-90-7

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer: B2937318
CAS-Nummer: 865287-90-7
Molekulargewicht: 368.37
InChI-Schlüssel: YNZRWOAGYNBEHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as COTI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a promising drug candidate that has shown potential in preclinical studies.

Wirkmechanismus

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide works by binding to mutant p53 and restoring its normal function. Mutant p53 is known to be unstable and inactive, leading to the accumulation of abnormal cells and the development of cancer. By restoring the normal function of p53, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, leading to their death. It can also inhibit the growth and spread of cancer cells by targeting mutant p53. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising drug candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is its specificity for mutant p53. This makes it a promising drug candidate for the treatment of cancers that are associated with mutant p53. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

Future research on 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide could focus on several areas, including the development of more efficient synthesis methods, the optimization of drug delivery methods, and the identification of potential drug combinations that could enhance its anti-cancer properties. In addition, further studies could be conducted to investigate the potential of this compound for the treatment of other diseases that are associated with mutant p53, such as neurodegenerative diseases.
Conclusion:
This compound is a promising drug candidate that has shown potential for the treatment of cancer. Its specificity for mutant p53 and minimal toxicity in normal cells make it an attractive option for cancer treatment. Further research is needed to optimize its properties and explore its potential for the treatment of other diseases.

Synthesemethoden

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves several steps, including the reaction of 2,5-dioxopyrrolidin-1-ylamine with 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylic acid, followed by the coupling of the resulting intermediate with 4-bromobenzoyl chloride. The final product is obtained through purification and isolation.

Wissenschaftliche Forschungsanwendungen

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of mutant p53, a protein that is commonly found in cancer cells and is associated with tumor growth and progression. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.

Eigenschaften

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S/c22-13-6-7-14(23)21(13)11-4-1-3-10(9-11)15(24)18-17-20-19-16(25-17)12-5-2-8-26-12/h1-5,8-9H,6-7H2,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZRWOAGYNBEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.